N-[4-(furan-2-yl)pyrimidin-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide
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Overview
Description
N~1~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-ISOPROPYLPHENYL)PROPANAMIDE is an organic compound that features a complex structure with a furan ring, a pyrimidine ring, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-ISOPROPYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyrimidine intermediates, followed by their coupling with the isopropylphenyl group.
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Step 1: Synthesis of 4-(2-Furyl)-2-pyrimidine
Reagents: 2-furylamine, acetic anhydride, and ammonium acetate.
Conditions: Reflux in acetic acid.
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Step 2: Coupling with 4-Isopropylphenyl Group
Reagents: 4-isopropylbenzyl bromide, potassium carbonate.
Conditions: Reflux in acetonitrile.
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Step 3: Formation of Propanamide
Reagents: Propanoyl chloride, triethylamine.
Conditions: Room temperature in dichloromethane.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The isopropyl group can be substituted with other alkyl groups using Friedel-Crafts alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Aluminum chloride (AlCl₃) as a catalyst in anhydrous conditions.
Major Products:
Oxidation: Furanones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
N~1~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-ISOPROPYLPHENYL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The furan and pyrimidine rings allow it to bind effectively to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- N~1~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)PROPANAMIDE
- N~1~-[4-(2-THIENYL)-2-PYRIMIDINYL]-3-(4-ISOPROPYLPHENYL)PROPANAMIDE
Comparison:
- N~1~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)PROPANAMIDE has a methoxy group instead of an isopropyl group, which can affect its solubility and reactivity.
- N~1~-[4-(2-THIENYL)-2-PYRIMIDINYL]-3-(4-ISOPROPYLPHENYL)PROPANAMIDE contains a thiophene ring instead of a furan ring, which can influence its electronic properties and biological activity.
N~1~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-ISOPROPYLPHENYL)PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[4-(furan-2-yl)pyrimidin-2-yl]-3-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C20H21N3O2/c1-14(2)16-8-5-15(6-9-16)7-10-19(24)23-20-21-12-11-17(22-20)18-4-3-13-25-18/h3-6,8-9,11-14H,7,10H2,1-2H3,(H,21,22,23,24) |
InChI Key |
JILJFQLWSASIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)NC2=NC=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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